2-(Dimethylamino)propanamide
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Overview
Description
2-(Dimethylamino)propanamide is an organic compound with the molecular formula C5H11NO It is a derivative of propanamide, where the amide nitrogen is substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)propanamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile, followed by hydrogenation to yield this compound . Another method involves the alkylation of cyanoacetamide with dimethylamine, followed by catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes the use of catalysts to enhance reaction efficiency and yield. For example, the reaction between dimethylamine and acrylonitrile is carried out in the presence of a hydrogenation catalyst to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines .
Scientific Research Applications
2-(Dimethylamino)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)propanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Propanamide: The parent compound, lacking the dimethylamino substitution, resulting in different reactivity and uses.
Uniqueness
2-(Dimethylamino)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
Molecular Formula |
C5H12N2O |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-(dimethylamino)propanamide |
InChI |
InChI=1S/C5H12N2O/c1-4(5(6)8)7(2)3/h4H,1-3H3,(H2,6,8) |
InChI Key |
MBKGOQHJIPZMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N(C)C |
Origin of Product |
United States |
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